molecular formula C10H10O5 B1335792 (5-Formyl-2-methoxyphenoxy)acetic acid CAS No. 19728-22-4

(5-Formyl-2-methoxyphenoxy)acetic acid

Cat. No. B1335792
CAS RN: 19728-22-4
M. Wt: 210.18 g/mol
InChI Key: GCUIYKXCCXKSRU-UHFFFAOYSA-N
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Description

“(5-Formyl-2-methoxyphenoxy)acetic acid” is an organic compound with the empirical formula C10H10O5 and a molecular weight of 210.18 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string of “(5-Formyl-2-methoxyphenoxy)acetic acid” is COc1ccc(C=O)cc1OCC(O)=O . The InChI code is 1S/C10H10O5/c1-14-8-3-2-7(5-11)4-9(8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“(5-Formyl-2-methoxyphenoxy)acetic acid” is a solid substance . It has a molecular weight of 210.18 . The storage temperature is room temperature .

Scientific Research Applications

Anti-mycobacterial Agents

(5-Formyl-2-methoxyphenoxy)acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities. Studies have shown that certain derivatives of this compound demonstrate significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This research suggests potential for developing new anti-tuberculosis drugs based on these compounds (Yar et al., 2006).

Antimicrobial Evaluation

Derivatives of (5-Formyl-2-methoxyphenoxy)acetic acid have also been synthesized and assessed for their antimicrobial properties. These derivatives have shown significant activity against various microbial strains, highlighting their potential as antimicrobial agents. This development offers possibilities for new treatments against resistant microbial infections (Noolvi et al., 2016).

Structural and Chemical Analysis

The crystal structures of various (5-Formyl-2-methoxyphenoxy)acetic acid derivatives have been determined. These studies contribute to the understanding of the molecular and structural characteristics of these compounds, which is crucial for their development and application in medicinal chemistry (O'reilly et al., 1987).

Antiviral Activity Evaluation

Research has been conducted on substituted phenoxy acetic acid derivatives, derived from (5-Formyl-2-methoxyphenoxy)acetic acid, for their potential antiviral properties. These studies are important for exploring new therapeutic agents against viral infections (Shahar Yar et al., 2009).

Applications in Organic Chemistry

The compound has been utilized in various organic chemistry reactions and syntheses, contributing to the development of new chemical entities and understanding chemical processes. This includes the formation of novel compounds and the exploration of their properties (Li et al., 2009).

Safety And Hazards

“(5-Formyl-2-methoxyphenoxy)acetic acid” has a GHS07 pictogram and a signal word of "Warning" . It has a hazard statement of H302 and a hazard classification of Acute Tox. 4 Oral . It belongs to the storage class code 13 - Non Combustible Solids . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)4-9(8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIYKXCCXKSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391692
Record name (5-FORMYL-2-METHOXYPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Formyl-2-methoxyphenoxy)acetic acid

CAS RN

19728-22-4
Record name 2-(5-Formyl-2-methoxyphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-FORMYL-2-METHOXYPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Patriarca, A Balderrama, M Može… - Analytical …, 2020 - ACS Publications
Electrospray ionization (ESI) operating in the negative mode coupled to high-resolution mass spectrometry is the most popular technique for the characterization of dissolved organic …
Number of citations: 36 pubs.acs.org

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